molecular formula C15H18BFO4 B7958563 (2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

(2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid

Cat. No.: B7958563
M. Wt: 292.11 g/mol
InChI Key: VIBBKRDPIGIZGJ-SOFGYWHQSA-N
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Description

(2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid is an organic compound that features a fluoro-substituted phenyl ring and a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 4-fluoro-3-iodophenylboronic acid, is reacted with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boronic ester.

    Heck Coupling Reaction: The boronic ester is then subjected to a Heck coupling reaction with acrylate derivatives to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding alkane.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-Fluoro-3-(dioxaborolan-2-yl)phenyl]prop-2-enoic acid: Similar structure but without the tetramethyl groups.

    (2E)-3-[4-Fluoro-3-(boronic acid)phenyl]prop-2-enoic acid: Similar structure but with a boronic acid group instead of the dioxaborolane group.

Uniqueness

The presence of the tetramethyl-1,3,2-dioxaborolane group in (2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

(E)-3-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-9-10(5-7-12(11)17)6-8-13(18)19/h5-9H,1-4H3,(H,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBBKRDPIGIZGJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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